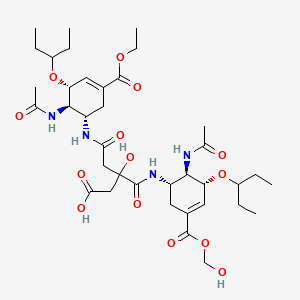
2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of chloro, dimethylamino, and difluoro groups attached to an ethanone backbone, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone typically involves the reaction of 3-dimethylaminobenzaldehyde with difluorochloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(3-dimethylamino-phenyl)-2-fluoro-ethanone
- 2-Chloro-1-(3-dimethylamino-phenyl)-2,2-dichloro-ethanone
- 2-Bromo-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone
Uniqueness
2-Chloro-1-(3-dimethylamino-phenyl)-2,2-difluoro-ethanone is unique due to the presence of both chloro and difluoro groups, which enhance its reactivity and stability compared to similar compounds. The difluoro groups increase the compound’s lipophilicity, improving its ability to interact with biological membranes and targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propiedades
Fórmula molecular |
C10H10ClF2NO |
|---|---|
Peso molecular |
233.64 g/mol |
Nombre IUPAC |
2-chloro-1-[3-(dimethylamino)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10ClF2NO/c1-14(2)8-5-3-4-7(6-8)9(15)10(11,12)13/h3-6H,1-2H3 |
Clave InChI |
PXDWLXJNKKVDFL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1)C(=O)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


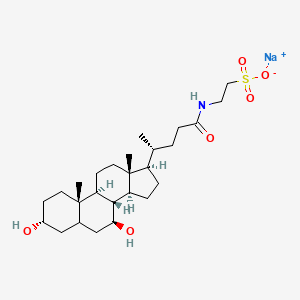


![3-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14890979.png)
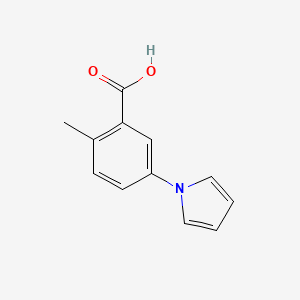
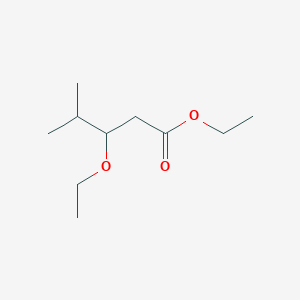
![4-Bromo-2H-benzo[h]chromen-2-one](/img/structure/B14890988.png)
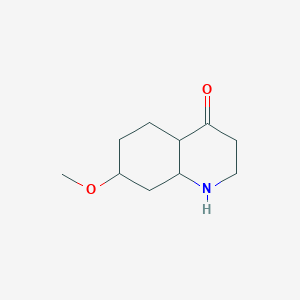

![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)



